1-(4-Methoxybenzyl)-2-methylpiperazine
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Overview
Description
1-(4-Methoxybenzyl)-2-methylpiperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methoxybenzyl)-2-methylpiperazine can be synthesized through several synthetic routes. One common method involves the reaction of 4-methoxybenzyl chloride with 2-methylpiperazine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzyl)-2-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogen atoms replacing the methoxy or benzyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxybenzyl)-2-methylpiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-2-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxybenzyl)piperazine: Similar structure but lacks the methyl group on the piperazine ring.
1-(4-Methoxyphenyl)piperazine: Similar structure but has a phenyl group instead of a benzyl group.
2-Methylpiperazine: Lacks the 4-methoxybenzyl group.
Uniqueness
1-(4-Methoxybenzyl)-2-methylpiperazine is unique due to the presence of both the 4-methoxybenzyl group and the methyl group on the piperazine ring.
Properties
Molecular Formula |
C13H20N2O |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-2-methylpiperazine |
InChI |
InChI=1S/C13H20N2O/c1-11-9-14-7-8-15(11)10-12-3-5-13(16-2)6-4-12/h3-6,11,14H,7-10H2,1-2H3 |
InChI Key |
DPAUGIAIJRNLHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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